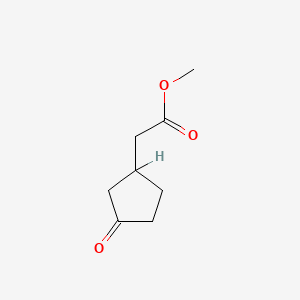

Methyl 2-(3-oxocyclopentyl)acetate

Description

Methyl 2-(3-oxocyclopentyl)acetate (CAS: 2630-38-8) is an ester derivative featuring a cyclopentane ring substituted with a ketone group at position 3 and an acetoxymethyl group at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The compound is stored under inert conditions at -20°C to maintain stability . It serves as an endogenous metabolite and has clinical applications, with a purity of 99.72% in standardized preparations .

Key spectral data includes:

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463262 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-38-8, 34130-51-3 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl 2-(3-oxocyclopentyl)acetate can be synthesized through the reaction of cyclopentanone with methyl acetate. The reaction typically involves the use of a base catalyst to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄/H₂O, reflux | 2-(3-Oxocyclopentyl)acetic acid | 85–92% | |

| Base-catalyzed | NaOH/MeOH, 60–65°C | Sodium salt of acetic acid derivative | 90% |

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Subsequent elimination of methanol forms the carboxylic acid.

-

Basic : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Methanol is eliminated, yielding the carboxylate salt, which is acidified to the free acid .

Nucleophilic Additions at the Ketone

The 3-oxocyclopentyl moiety participates in nucleophilic additions:

Example : Reaction with methylmagnesium bromide produces methyl 2-(3-hydroxycyclopentyl)acetate, a precursor for fragrance compounds like dihydrojasmone .

Claisen Condensation

The ester undergoes self-condensation under basic conditions:

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| NaOMe/MeOH | Reflux, 4–6 hrs | β-Keto ester dimer | 75% |

Mechanism : Deprotonation at the α-carbon forms an enolate, which attacks another ester molecule. Elimination of methanol yields a β-keto ester.

Hydrogenation and Reduction

The ketone group is reduced to secondary alcohols or fully saturated derivatives:

Key Finding : Partial hydrogenation with a Lindlar catalyst selectively reduces alkynes to cis-alkenes, preserving the cyclopentane ring .

Michael Addition Reactions

The α,β-unsaturated ketone intermediate (formed via tautomerism) undergoes Michael additions:

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Malonate anions | KOtBu, DMF, RT | Cyclopentyl-diesters |

Note : The enolate form of methyl 2-(3-oxocyclopentyl)acetate reacts with electrophiles like acrylates, forming complex cyclopentane derivatives .

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-aldol reactions:

| Conditions | Products | Byproducts | References |

|---|---|---|---|

| 200–250°C, neat | Cyclopentanone + methyl acrylate | CO, methanol |

Comparative Reaction Table

| Reaction | Reagents/Conditions | Primary Product | Yield |

|---|---|---|---|

| Hydrolysis (acid) | H₂SO₄, H₂O, reflux | Carboxylic acid | 85–92% |

| Hydrolysis (base) | NaOH, MeOH, 60°C | Carboxylate salt | 90% |

| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol | 78% |

| Hydrogenation | H₂, Pd/C | Secondary alcohol | 88% |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-oxocyclopentyl)acetate serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, substitution, and hydrolysis .

Biological Research

This compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways. It acts as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopentanone and methanol, which participate in various metabolic processes .

Pharmaceutical Applications

In medicinal chemistry, this compound is an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs with potential anti-inflammatory and anti-cancer properties .

Fragrance Industry

Due to its pleasant aroma, this compound is employed in the fragrance industry. It is used to create flavoring agents and perfumes, contributing to the sensory experience of various products .

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in plant systems. It has been shown to induce nicotine accumulation in Nicotiana attenuata, suggesting its role as a signaling molecule influencing plant defense mechanisms against herbivory or environmental stressors .

Case Studies

-

Plant Physiology:

A study demonstrated that this compound significantly enhances nicotine levels in Nicotiana attenuata, indicating its potential application in agricultural biotechnology for improving plant defense mechanisms against pests . -

Therapeutic Applications:

Although limited studies exist on its direct effects on human health, ongoing research aims to explore its anti-inflammatory properties by examining its interaction with specific biological pathways similar to those influenced by jasmonic acid derivatives .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl dihydrojasmonate | Similar cyclopentyl structure | Known for anti-inflammatory properties |

| Methyl jasmonate | Jasmonic acid derivative | Key role in plant stress responses |

| Methyl 2-benzamidoacrylate | Contains an amide group | Used in medicinal chemistry |

Mechanism of Action

The mechanism of action of methyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopentanone and methanol. These products can further participate in various metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and functional group impacts:

Physicochemical and Spectral Data Comparison

Biological Activity

Methyl 2-(3-oxocyclopentyl)acetate, also referred to as methyl dihydrojasmonate, is a chemical compound with the molecular formula C₈H₁₂O₃. It is structurally related to jasmonic acid derivatives, which are known for their significant biological activities, particularly in plant physiology and potential therapeutic applications. This article explores the biological activity, synthesis, and potential applications of this compound based on current research findings.

Structural Characteristics

This compound is characterized by a cyclopentyl ring and a ketone functional group, contributing to its unique chemical properties. The compound's structure includes an ester functional group derived from acetic acid, enhancing its reactivity and biological activity. Below is a table summarizing its structural features compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl dihydrojasmonate | Contains a similar cyclopentyl structure | Known for anti-inflammatory properties |

| Methyl jasmonate | Jasmonic acid derivative; involved in plant defense | Key role in plant stress responses |

| Methyl 2-(3-oxocyclopentyl)propanoate | Similar ester structure but with a propanoate group | Potentially different biological activities |

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in plant systems. Notably, it has been shown to induce nicotine accumulation in Nicotiana attenuata leaves, similar to the effects observed with methyl jasmonate. This suggests its role as a signaling molecule influencing metabolic pathways related to plant defense mechanisms against herbivory or environmental stressors.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-oxocyclopentylacetic acid with methanol. The general steps include:

- Preparation of Reactants : Obtain 3-oxocyclopentylacetic acid and methanol.

- Esterification Reaction : Combine the reactants under acidic conditions to facilitate ester formation.

- Purification : Isolate the product through distillation or recrystallization.

This compound serves as a building block for the development of hydrogels used in controlled drug delivery systems due to its ability to be incorporated into hydrogel structures.

Case Studies and Research Findings

- Plant Physiology : A study demonstrated that this compound significantly enhances nicotine levels in Nicotiana attenuata, indicating its potential application in agricultural biotechnology for improving plant defense mechanisms against pests.

- Therapeutic Applications : Although limited studies exist on its direct effects on human health, ongoing research aims to explore its anti-inflammatory and anti-cancer properties by examining its interaction with specific biological pathways similar to those influenced by jasmonic acid derivatives .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-oxocyclopentyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via ozonolysis of methyl jasmonate (MeJA). Ozone is bubbled into a solution of MeJA in CH₂Cl₂ at −78°C, followed by quenching with dimethyl sulfide (Me₂S). The crude product is purified via silica gel chromatography (n-hexane–AcOEt, 2:1), achieving a 94% yield . Key factors affecting yield include temperature control during ozonolysis and stoichiometric excess of Me₂S to prevent side reactions.

Q. How is the structural confirmation of this compound performed using spectroscopic methods?

Structural confirmation relies on ¹H and ¹³C NMR spectroscopy . For example, related cyclopentyl acetate derivatives exhibit characteristic shifts:

- ¹H NMR : Cyclopentyl protons resonate at δ 1.5–2.5 ppm, while the acetate methyl group appears as a singlet at δ 3.6–3.8 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) of the oxocyclopentyl group appears at δ 210–215 ppm, and the ester carbonyl at δ 170–175 ppm . Consistency with literature data (e.g., JECFA or PubChem) is critical for validation .

Q. What are the key physicochemical properties of this compound?

- Molecular Weight : 224.30 g/mol (C₁₃H₂₀O₃) .

- Boiling Point : ~247.8°C (analogous to methyl 2-(4-oxocyclohexyl)acetate) .

- Density : ~1.06 g/cm³ (similar structural analogs) . These properties guide solvent selection and purification strategies (e.g., distillation or recrystallization).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from solvent effects , impurities , or stereochemical variations . For example:

- Cyclopentyl vs. Cyclohexyl Derivatives : ¹³C NMR shifts for oxocyclopentyl (δ ~210 ppm) differ from oxocyclohexyl (δ ~205 ppm) due to ring strain .

- Stereoisomerism : Enantiomeric pairs (e.g., (±)-methyl 2-(3-azido-2-hydroxycyclopentyl)acetate) require chiral chromatography or NOE experiments for resolution . Cross-referencing multiple databases (e.g., SDBS, NIST) is recommended .

Q. What experimental design considerations are critical for optimizing the synthesis of stereoisomeric forms?

- Chiral Auxiliaries : Use tert-butyl carbamate-protected cyclopentyl intermediates (e.g., tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate) to control stereochemistry .

- Catalytic Asymmetric Synthesis : Enzymatic resolution or transition-metal catalysts (e.g., Ru or Rh complexes) can enhance enantiomeric excess (ee) .

- Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation and minimizes racemization .

Q. How does this compound serve as a precursor in drug discovery?

The compound’s reactive ketone and ester groups enable derivatization for:

- Enzyme Inhibitors : Conformational constraints mimic natural substrates (e.g., glycerol 3-phosphate analogs) .

- Prodrugs : Ester hydrolysis under physiological conditions releases active metabolites . Biological activity is validated via assays like IC₅₀ determination or crystallography .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting mass spectral data for this compound?

- Fragmentation Patterns : The oxocyclopentyl group undergoes retro-Diels-Alder cleavage, producing m/z 98 (C₅H₆O⁺) and m/z 126 (C₆H₁₀O₂⁺) fragments .

- Isobaric Interference : Distinguish from methyl 2-(4-oxocyclohexyl)acetate using high-resolution MS (HRMS) with <5 ppm mass accuracy .

Q. How can researchers mitigate thermal instability during purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.